molecular formula C25H25FN6O3 B10870577 7-benzyl-8-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10870577
M. Wt: 476.5 g/mol
InChI Key: RZDKRPTVKMVLHA-UHFFFAOYSA-N
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Description

7-BENZYL-8-[4-(2-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a fluorobenzoyl piperazine moiety, and a dimethyl purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-8-[4-(2-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction using benzyl halides in the presence of a base.

    Attachment of the Fluorobenzoyl Piperazine Moiety: This step involves the reaction of the purine core with 2-fluorobenzoyl chloride and piperazine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-BENZYL-8-[4-(2-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and fluorobenzoyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-BENZYL-8-[4-(2-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-BENZYL-8-[4-(2-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 7-BENZYL-8-((4-FLUOROBENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 7-BENZYL-1,3-DIMETHYL-8-PIPERAZIN-1-YL-3,7-DIHYDRO-PURINE-2,6-DIONE

Uniqueness

7-BENZYL-8-[4-(2-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of the fluorobenzoyl piperazine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H25FN6O3

Molecular Weight

476.5 g/mol

IUPAC Name

7-benzyl-8-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H25FN6O3/c1-28-21-20(23(34)29(2)25(28)35)32(16-17-8-4-3-5-9-17)24(27-21)31-14-12-30(13-15-31)22(33)18-10-6-7-11-19(18)26/h3-11H,12-16H2,1-2H3

InChI Key

RZDKRPTVKMVLHA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)CC5=CC=CC=C5

Origin of Product

United States

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